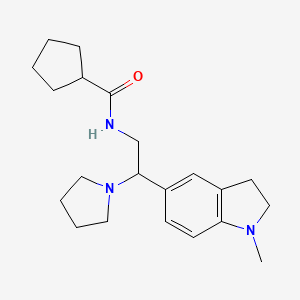
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H31N3O and its molecular weight is 341.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
The compound N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopentanecarboxamide is closely related to spiro[pyrrolidin-3,3'-oxindoles], which have significant biological activities. Research demonstrates an enantioselective organocatalytic approach for the synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, offering a rapid method with high enantiopurity and structural diversity. These derivatives have been synthesized using an asymmetric catalytic three-component 1,3-dipolar cycloaddition, involving methyleneindolinones, aldehydes, and amino esters, and they are essential in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).
Biological Activity Studies
Studies on pyridine-2-carboxaldehyde thiosemicarbazone derivatives, structurally related to this compound, have revealed significant biological activities. These derivatives have been evaluated as inhibitors of CDP reductase activity and for their cytotoxicity in vitro and antineoplastic activity in vivo against L1210 leukemia (Liu et al., 1996).
Anticancer and Antibacterial Compounds
The synthesis of 2-chloro-3-hetarylquinolines, which are structurally related to the compound , has shown promising results in antibacterial and anticancer evaluations. Some of these compounds demonstrated significant antibacterial activity against S. aureus and potent anticancer activity across a range of tumor cell lines (Bondock & Gieman, 2015).
Spirooxindole Pyrrolidines Synthesis
Research on the synthesis of spirooxindole pyrrolidines via an asymmetric azomethine ylide [1,3]-dipolar cycloaddition reaction provides insights into the construction of complex molecular structures similar to this compound. These methodologies are significant for the development of novel compounds with potential biological activities (Sebahar & Williams, 2002).
Catalytic Synthesis
A study on cobalt-catalyzed cyclization of aliphatic amides and terminal alkynes with a silver cocatalyst is relevant to the synthesis methods of compounds like this compound. This research demonstrates a method for C-H bond functionalization on unactivated sp(3) carbons, leading to the synthesis of important pyrrolidinones and isoindolinones (Zhang et al., 2015).
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O/c1-23-13-10-18-14-17(8-9-19(18)23)20(24-11-4-5-12-24)15-22-21(25)16-6-2-3-7-16/h8-9,14,16,20H,2-7,10-13,15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYAWGLTSCPWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3CCCC3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

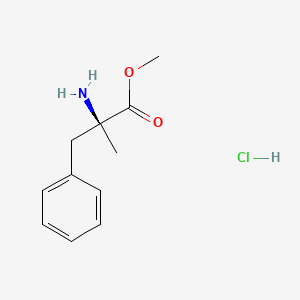
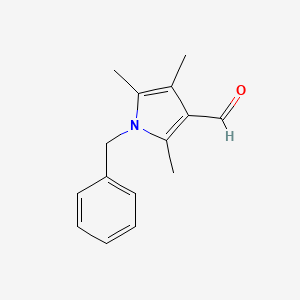
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3000169.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)propanamide](/img/structure/B3000171.png)
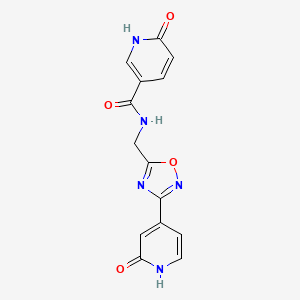
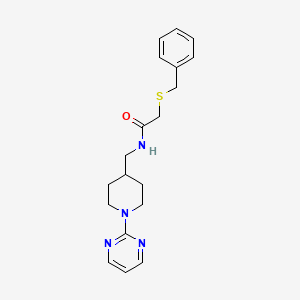
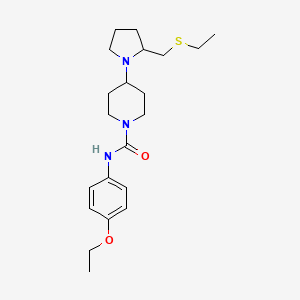
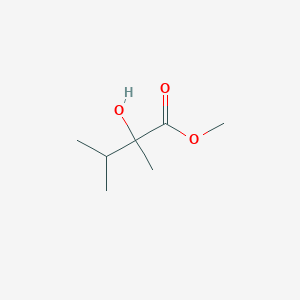

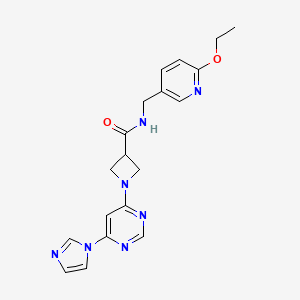
![N-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B3000182.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3000187.png)
